molecular formula C16H21N3OS B6647336 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide

2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide

Katalognummer B6647336
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: BNHDGJFHJJKILW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases, particularly in cancer and autoimmune disorders.

Wirkmechanismus

2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide blocks the activation of B cells and reduces the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to enhance the activity of natural killer cells and T cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been well-tolerated and has shown dose-dependent effects on BTK inhibition and immune cell activation. 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has also been shown to have synergistic effects with other anticancer agents, suggesting its potential for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its potential for combination therapy. However, the limitations of using 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects at higher doses.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. One potential direction is the evaluation of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide in clinical trials for the treatment of various cancers and autoimmune disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. Additionally, the development of new analogs and derivatives of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide may lead to the discovery of more potent and selective BTK inhibitors. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide may provide new insights into the biology of cancer and autoimmunity.

Synthesemethoden

The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide involves a series of chemical reactions, starting from the reaction of 2-tert-butyl-4-chloromethylthiazole with 4-aminobenzylamine to form the intermediate 2-tert-butyl-4-((4-aminophenyl)methyl)thiazole. This intermediate is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to produce 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been optimized to achieve high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to inhibit the growth of cancer cells and to enhance the immune response against tumors. In addition, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)15-19-13(10-21-15)9-18-12-6-4-11(5-7-12)8-14(17)20/h4-7,10,18H,8-9H2,1-3H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHDGJFHJJKILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CNC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.